molecular formula C15H22N2O2 B182182 Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate CAS No. 118454-24-3

Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate

Cat. No.: B182182
CAS No.: 118454-24-3
M. Wt: 262.35 g/mol
InChI Key: PNIRXSPRJRSPJH-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate is a heterocyclic compound that contains a seven-membered azepine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of an ortho-substituted aniline with a suitable electrophile can lead to the formation of the azepine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. One-pot synthesis and continuous flow processes are examples of techniques that can be employed to scale up production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted azepine compounds .

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study the interactions of azepine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the azepine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate is unique due to its tert-butyl and amino substituents, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 7-amino-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-6-11-4-5-13(16)10-12(11)7-9-17/h4-5,10H,6-9,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIRXSPRJRSPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464819
Record name tert-Butyl 7-amino-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118454-24-3
Record name tert-Butyl 7-amino-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-tertiary-butoxycarbonyl-7-nitro-1,2,4,5-tetrahydro-3H-3-benzazepine (2.1 g) was stirred under a hydrogen atmosphere (50 p.s.i. equivalent to 344.7 kPa) in ethanol (20 ml) and methanol (20 ml) solution containing 5% Pd/C (0.21 g) for 3 hours. The catalyst was removed by filtration and the solvent evaporated to give the title compound as an oil, yield 2.0 g.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.21 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-tert-butoxycarbonyl-7-nitro-1,2,4,5-tetrahydro-3H-3-benzazepine (2.1 g) was stirred under a hydrogen atmosphere (50 p.s.i.) in ethanol (40 ml) containing 5% Pd/C (0.21 g) for 3 hours. The catalyst was removed by filtration and the solvent evaporated to give the title compound D2 as a low-melting solid, 2.0 g. MH+ 263
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

1,1-dimethylethyl 7-nitro-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate (3.25 g) was hydrogenated for 3 h under atmospheric pressure at 25° C. in the presence of 10% Pd/C (0.32 g) in MeOH (130 ml). The catalyst was removed by filtration, the solvent evaporated under reduced pressure and the resulting residue was purified by flash chromatography over silica gel (eluting with 40% ethyl acetate in hexane) to give the title compound (2.55 g).
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0.32 g
Type
catalyst
Reaction Step One

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